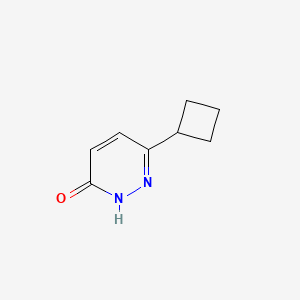

6-cyclobutylpyridazin-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclobutyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-8-5-4-7(9-10-8)6-2-1-3-6/h4-6H,1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJALKGGEULFCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Cyclobutylpyridazin 3 2h One and Its Derivatives

Classical Cyclization Strategies for Pyridazinone Ring Formation

The construction of the pyridazinone core is a fundamental step in the synthesis of 6-cyclobutylpyridazin-3(2H)-one. Classical methods predominantly rely on the cyclization of linear precursors.

Condensation Reactions

A prevalent and longstanding method for synthesizing the pyridazinone ring involves the condensation of a γ-ketoacid or its ester equivalent with a hydrazine (B178648) derivative. This reaction is a cornerstone of pyridazinone chemistry. The general mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the dihydropyridazinone, which can then be oxidized to the aromatic pyridazinone.

For instance, the reaction of a 4-oxo-alkanoic acid with hydrazine hydrate (B1144303) under reflux conditions in a suitable solvent like ethanol (B145695) is a common practice to afford the corresponding 4,5-dihydropyridazin-3(2H)-one. nih.gov Subsequent aromatization to the pyridazin-3(2H)-one can be achieved through oxidation, for example, using bromine in acetic acid. aksci.com

| Reactants | Reagents | Product | Notes |

| γ-ketoacid, Hydrazine hydrate | Ethanol, Reflux | 4,5-Dihydropyridazin-3(2H)-one | Aromatization required for pyridazinone |

| 4,5-Dihydropyridazin-3(2H)-one | Bromine, Acetic Acid | Pyridazin-3(2H)-one | Oxidation step to form the aromatic ring aksci.com |

Table 1: Condensation and Oxidation for Pyridazinone Synthesis

Approaches Involving α-Diketones

Another classical approach utilizes 1,2-dicarbonyl compounds. These can react with compounds containing a carboxylic group and an active methylene (B1212753) group in the presence of hydrazine to form substituted pyridazinones. aksci.com This method offers a different disconnection approach for accessing the pyridazinone scaffold.

Advanced Synthetic Routes for the Cyclobutyl Moiety Incorporation

The introduction of the cyclobutyl group at the 6-position of the pyridazinone ring requires more modern synthetic techniques, often involving the pre-formation of the heterocyclic core followed by carbon-carbon bond formation.

Strategies for Introducing Cyclobutyl Substituents

A highly effective and contemporary method for introducing a cyclobutyl group onto a heterocyclic ring is through transition metal-catalyzed cross-coupling reactions. evitachem.com The Suzuki-Miyaura coupling is a particularly powerful tool for this transformation. This reaction typically involves the coupling of a halide (or triflate) with an organoboron compound, catalyzed by a palladium complex. organic-chemistry.org

In the context of synthesizing this compound, a plausible and efficient route involves the Suzuki-Miyaura coupling of a 6-halopyridazin-3(2H)-one, such as 6-chloropyridazin-3(2H)-one, with a cyclobutylboron species like potassium cyclobutyltrifluoroborate. nih.gov This reaction is advantageous due to the commercial availability of the coupling partners and the typically high yields and functional group tolerance of the Suzuki-Miyaura reaction. The use of potassium organotrifluoroborates is often favored due to their stability compared to boronic acids. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 6-Chloropyridazin-3(2H)-one | Potassium cyclobutyltrifluoroborate | Palladium catalyst (e.g., Pd(dppf)Cl₂) | This compound |

Table 2: Suzuki-Miyaura Coupling for Cyclobutyl Moiety Incorporation

Functional Group Interconversions on the Pyridazinone Scaffold

Functional group interconversions are crucial for preparing the necessary precursors for the key coupling step and for further derivatization. A key precursor, 6-chloropyridazin-3(2H)-one, can be synthesized from maleic anhydride (B1165640). The reaction of maleic anhydride with hydrazine hydrate yields maleic hydrazide (pyridazine-3,6-diol). Treatment of maleic hydrazide with a chlorinating agent like phosphorus oxychloride (POCl₃) can then furnish the desired 3,6-dichloropyridazine. Subsequent selective reduction or hydrolysis would be required to obtain 6-chloropyridazin-3(2H)-one.

Derivatization and Functionalization Strategies of this compound

Once this compound is synthesized, it can be further modified to explore structure-activity relationships for various applications.

The nitrogen atom at the 2-position of the pyridazinone ring is a common site for derivatization. N-alkylation can be readily achieved by treating the pyridazinone with an alkyl halide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. aksci.com For example, reaction with ethyl bromoacetate (B1195939) would introduce an ester functionality, which can be further converted to a hydrazide by treatment with hydrazine hydrate. aksci.com

The carbonyl group at the 3-position also offers a handle for functionalization. For instance, it can be converted to a thione by reaction with Lawesson's reagent or phosphorus pentasulfide. The resulting pyridazine-3(2H)-thione can undergo a different set of reactions, expanding the chemical space accessible from the parent compound. Furthermore, the active methylene groups of the cyclobutyl ring could potentially be functionalized, although this would likely require more forcing conditions.

| Reaction Type | Reagents | Functionalized Product |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | 2-Alkyl-6-cyclobutylpyridazin-3(2H)-one |

| Esterification of N-alkyl acid | Ethyl bromoacetate, Base | Ethyl (6-cyclobutyl-3-oxopyridazin-2(3H)-yl)acetate |

| Hydrazide formation | Hydrazine hydrate | 2-((6-Cyclobutyl-3-oxopyridazin-2(3H)-yl)acetyl)hydrazide |

| Thionation | Lawesson's reagent or P₄S₁₀ | 6-Cyclobutylpyridazine-3(2H)-thione |

Table 3: Derivatization Reactions of this compound

N-Alkylation and N-Acylation Reactions

The nitrogen atom at the 2-position of the pyridazinone ring is a common site for functionalization through N-alkylation and N-acylation reactions. These reactions introduce alkyl or acyl groups, which can significantly alter the molecule's properties.

N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom of the pyridazinone ring. A general method for N-alkylation involves reacting the pyridazinone with an alkyl halide in the presence of a base. organic-chemistry.org For instance, pyridazinone derivatives can be N-alkylated using reagents like ethyl bromoacetate in the presence of potassium carbonate in a solvent such as acetone. nih.govgazi.edu.trunich.it The use of ionic liquids like [Bmim][PF6] or [Bmim][BF4] can promote highly regioselective N-alkylation of heterocyclic compounds. organic-chemistry.org Another approach involves the use of tetramethylammonium (B1211777) fluoride (B91410) as a catalyst for the direct and selective methylation of various N-heterocycles. organic-chemistry.org

Challenges in N-alkylation of pyridones include the potential for competing O-alkylation. nih.govgoogle.com However, methods have been developed to favor N-alkylation, such as using specific catalysts or reaction conditions. nih.govgoogle.comnih.gov

N-Acylation: This reaction introduces an acyl group to the nitrogen atom of the pyridazinone ring. It is typically carried out by reacting the pyridazinone with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base. For example, pyridazinone derivatives can be reacted with sulfonyl chlorides in the presence of dry pyridine (B92270) to yield the corresponding N-sulfonated products. nih.gov

Substitution Reactions at C-4 and C-5 Positions

The carbon atoms at the C-4 and C-5 positions of the pyridazinone ring can undergo substitution reactions, allowing for the introduction of various functional groups. The reactivity of these positions is influenced by the substituents already present on the ring.

In nucleophilic aromatic substitution (SNAr) reactions on pyridines, leaving groups at the C-2 and C-4 positions are generally favored for displacement because the negative charge in the intermediate can be delocalized onto the nitrogen atom. stackexchange.com While both positions are activated, steric hindrance from the nitrogen's lone pair can make the C-4 position more accessible to nucleophiles. stackexchange.com

For instance, 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one reacts with various substituted phenols and 2-mercaptopyrimidine (B73435) in the presence of a base like NaH or K2CO3 to yield substituted 3(2H)-pyridazinones. clockss.org The regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the nucleophile. clockss.org In some cases, substitution at the C-4 position is preferred. clockss.org

Modifications of the Cyclobutyl Ring

The cyclobutyl ring attached at the C-6 position can also be chemically modified. These modifications can involve ring expansion, ring-opening, or substitution on the cyclobutyl ring itself.

Ring expansion of a cyclobutyl group can occur under certain conditions, for example, through carbocation rearrangements. stackexchange.com This can lead to the formation of a cyclopentyl ring. The feasibility of such a rearrangement depends on the stability of the intermediate carbocation.

Functionalization of the cyclobutyl ring can also be achieved through various synthetic methods. For example, copper-catalyzed reactions can be used for the synthesis of substituted cyclobutanes. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to make the synthesis of chemical compounds more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency.

Solvent-Free and Catalyst-Free Methodologies

Solvent-free and catalyst-free reactions are highly desirable from a green chemistry perspective as they minimize waste and potential environmental impact. While specific examples for this compound are not prevalent in the provided search results, the general trend in organic synthesis is to explore these conditions. For instance, some multicomponent reactions for the synthesis of heterocyclic compounds can be performed under solvent-free conditions.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. mdpi.comtandfonline.comgeorgiasouthern.edu This technique has been successfully applied to the synthesis of various pyridazine (B1198779) and pyridazinone derivatives. mdpi.comtandfonline.comgeorgiasouthern.edutandfonline.com For example, the synthesis of novel thiazolyl-pyridazinediones has been achieved via a microwave-assisted one-pot three-component reaction. mdpi.com Similarly, N2-polyfluorosubstituted 3-oxo- and 3,6-dioxopyridazines have been synthesized in high yields using microwave irradiation. tandfonline.com Microwave-assisted synthesis can also be used to accelerate the formation of pyridazinone rings from their precursors. acs.org

Use of Green Solvents (e.g., Water, Ionic Liquids)

The replacement of volatile and toxic organic solvents with greener alternatives is a key principle of green chemistry. unibo.it Water and ionic liquids are prominent examples of green solvents that are increasingly used in organic synthesis. mdpi.com

Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. mdpi.com It has been used as a solvent for the synthesis of various heterocyclic compounds. mdpi.com

Ionic liquids are salts that are liquid at or near room temperature. They possess unique properties such as low vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds, making them attractive alternatives to conventional organic solvents. mdpi.com Ionic liquids have been employed in the N-alkylation of heterocycles, promoting high regioselectivity. organic-chemistry.org The synthesis of imidazo[1,2-b]pyridazines has been described using eucalyptol, another green solvent. researchgate.net

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, a branch of chemistry that utilizes mechanical force to induce chemical reactions, has emerged as a powerful and sustainable tool in modern organic synthesis. nih.gov This approach, often employing techniques like ball milling, offers significant advantages over conventional solution-based methods, including accelerated reaction times, enhanced yields, and a drastic reduction in solvent usage, aligning with the principles of green chemistry. nih.govnih.gov The application of mechanochemistry is particularly relevant for the synthesis of heterocyclic compounds, a cornerstone of medicinal chemistry. Recent reviews have highlighted the efficacy of ball milling in the synthesis of a diverse array of nitrogen-containing heterocycles, explicitly including pyridazines. nih.gov

The synthesis of the this compound core via mechanochemistry would likely proceed through the condensation of a suitable 4-cyclobutyl-4-oxobutanoic acid with a hydrazine source. This reaction, traditionally carried out in solvents under reflux for several hours, can be adapted to solvent-free or liquid-assisted grinding (LAG) conditions. In a typical mechanochemical setup, the solid reactants are placed in a milling jar containing grinding balls. The high-energy collisions and friction generated during milling provide the necessary energy to overcome the activation barrier of the reaction.

Liquid-assisted grinding (LAG) is a refinement of this technique where a small, often catalytic, amount of liquid is added to the solid reactants. sci-hub.stref.ac.uk This liquid phase can accelerate the reaction by enhancing molecular mobility and facilitating the formation of intermediate states, without acting as a bulk solvent. sci-hub.stresearchgate.net For the synthesis of this compound, a few drops of a high-boiling, polar solvent could potentially facilitate the cyclization and dehydration steps.

While specific research detailing the mechanochemical synthesis of this compound is not yet prevalent in the literature, the established success of this methodology for analogous heterocyclic systems provides a strong foundation for its application. The general reaction mechanism would involve the initial formation of a hydrazone intermediate from the reaction of the keto-acid and hydrazine, followed by an intramolecular cyclization and subsequent dehydration to yield the stable pyridazinone ring. The intense mixing and localized energy input from ball milling are expected to drive this sequence to completion efficiently.

The advantages of a mechanochemical approach for the synthesis of this compound and its derivatives are summarized in the comparative table below.

| Parameter | Traditional Solution-Phase Synthesis | Hypothetical Mechanochemical Synthesis |

| Solvent | Bulk organic solvents (e.g., ethanol, acetic acid) | Solvent-free or minimal (LAG) |

| Reaction Time | Several hours to overnight | 30-180 minutes |

| Energy Input | Continuous heating (reflux) | Mechanical energy (milling) |

| Work-up | Extraction, solvent evaporation, column chromatography | Simple filtration or direct use of the product |

| Yield | Moderate to good | Potentially higher yields |

| Environmental Impact | Generation of solvent waste, higher energy consumption | Significantly reduced waste, lower energy footprint |

The data presented for the hypothetical mechanochemical synthesis is based on typical outcomes observed for the synthesis of other heterocyclic compounds via ball milling as reported in the literature. nih.govresearchgate.net This approach not only offers a greener synthetic route but also has the potential for improved efficiency and scalability, making it an attractive area for future research in the synthesis of pyridazinone-based compounds.

Spectroscopic and Analytical Characterization of 6 Cyclobutylpyridazin 3 2h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for probing the chemical structure of 6-cyclobutylpyridazin-3(2H)-one derivatives, providing detailed information about the proton and carbon environments within the molecule.

¹H NMR Spectral Analysis for Proton Environment and Connectivity

The ¹H NMR spectrum of a this compound derivative reveals the number of different types of protons and their connectivity. The chemical shifts (δ) of the protons are influenced by their local electronic environment. For instance, the protons on the pyridazinone ring typically appear in the downfield region due to the deshielding effect of the heterocyclic ring and the carbonyl group. The protons of the cyclobutyl substituent will have characteristic multiplets in the aliphatic region of the spectrum.

Key Features in ¹H NMR Spectra:

Pyridazinone Ring Protons: The protons on the pyridazinone ring, typically at positions 4 and 5, will exhibit distinct signals. Their chemical shifts and coupling constants provide information about their relative positions.

Cyclobutyl Protons: The protons of the cyclobutyl ring will appear as a complex set of multiplets due to their various chemical and magnetic environments. The methine proton attached directly to the pyridazinone ring will be the most downfield of the cyclobutyl protons.

N-H Proton: In 2H-pyridazinones, the proton attached to the nitrogen atom (N-H) will often appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

A complete assignment of the ¹H NMR spectra is often achieved using one- and two-dimensional NMR spectroscopic methods, including Nuclear Overhauser Effect (NOE), Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments. researchgate.net

Interactive Data Table: Representative ¹H NMR Data for a this compound Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 6.90 | d | 9.5 |

| H-5 | 7.25 | d | 9.5 |

| CH (cyclobutyl) | 3.50 | m | - |

| CH₂ (cyclobutyl) | 2.20-2.40 | m | - |

| CH₂ (cyclobutyl) | 1.80-2.00 | m | - |

| NH | 12.50 | br s | - |

¹³C NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in a this compound derivative will give a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment.

Key Features in ¹³C NMR Spectra:

Carbonyl Carbon (C=O): The carbonyl carbon of the pyridazinone ring is highly deshielded and appears at a characteristic downfield chemical shift, typically in the range of 160-170 ppm. rsc.org

Pyridazinone Ring Carbons: The other carbons of the pyridazinone ring (C-4, C-5, and C-6) will have signals in the aromatic/olefinic region of the spectrum. The carbon attached to the cyclobutyl group (C-6) will be influenced by the alkyl substituent.

Cyclobutyl Carbons: The carbons of the cyclobutyl ring will appear in the aliphatic region of the spectrum.

For pyridazin-3(2H)-one itself, the assigned ¹³C NMR parameters are: C(3), δ 164.00; C(4), δ 130.45; C(5), δ 134.71; and C(6), δ 139.02. rsc.org The introduction of a cyclobutyl group at the C-6 position will cause shifts in these values, which can be predicted and analyzed.

Interactive Data Table: Representative ¹³C NMR Data for a this compound Derivative

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-3 (C=O) | 164.5 |

| C-6 | 155.0 |

| C-4 | 130.0 |

| C-5 | 128.0 |

| CH (cyclobutyl) | 40.0 |

| CH₂ (cyclobutyl) | 25.5 |

| CH₂ (cyclobutyl) | 18.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Elucidation

While 1D NMR provides fundamental information, 2D NMR techniques are crucial for the complete and unambiguous structural elucidation of complex molecules like this compound derivatives. omicsonline.orgipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of protons within the cyclobutyl ring and on the pyridazinone ring. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. This is invaluable for establishing the connectivity across quaternary carbons and for confirming the attachment of the cyclobutyl ring to the C-6 position of the pyridazinone ring. ipb.pt

Through the combined interpretation of these 2D NMR spectra, a detailed and accurate picture of the molecular structure can be constructed. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.net The IR spectrum of a this compound derivative will show characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key IR Absorption Bands:

C=O Stretch: A strong and sharp absorption band in the region of 1670-1780 cm⁻¹ is a clear indicator of the carbonyl group in the pyridazinone ring. libretexts.orgpressbooks.pub The exact position can be influenced by the electronic environment.

N-H Stretch: For 2H-pyridazinones, a broad absorption band in the region of 3100-3500 cm⁻¹ corresponds to the N-H stretching vibration.

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range are due to the C-H stretching vibrations of the cyclobutyl group. Aromatic C-H stretches from the pyridazinone ring may appear slightly above 3000 cm⁻¹. libretexts.org

C=C and C=N Stretch: The stretching vibrations of the double bonds within the pyridazinone ring typically appear in the 1400-1600 cm⁻¹ region.

The presence and position of these key bands provide confirmatory evidence for the core structure of this compound derivatives.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O (Amide) | 1670 - 1690 | Strong |

| N-H | 3100 - 3500 | Medium, Broad |

| C-H (Aliphatic) | 2850 - 3000 | Medium to Strong |

| C=C / C=N | 1400 - 1600 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. nih.govresearchgate.net

For this compound derivatives, the molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum provides the molecular weight of the compound. The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways may involve the loss of small molecules like CO or N₂, or cleavage of the cyclobutyl ring. researchgate.net The fragmentation patterns of triterpenoids, which can be complex molecules, are often studied to understand their structure. uva.nl

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of an ion, often to four or more decimal places. nih.govnih.gov This high accuracy allows for the determination of the elemental composition of the molecule, as many different molecular formulas can have the same nominal mass but will have slightly different exact masses. youtube.com For a this compound derivative, HRMS can confirm the molecular formula and distinguish it from other potential isomers or compounds with similar masses.

Interactive Data Table: HRMS Data Example

| Molecular Formula | Calculated Exact Mass | Measured Exact Mass |

| C₈H₁₀N₂O | 150.0793 | 150.0791 |

This close agreement between the calculated and measured exact masses provides strong evidence for the proposed molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. youtube.com When a molecule is exposed to UV or visible light, it can absorb energy, promoting an electron from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure.

For a molecule like this compound, several types of electronic transitions are possible due to the presence of sigma (σ) bonds, pi (π) bonds, and non-bonding (n) lone pair electrons on the nitrogen and oxygen atoms. youtube.com The most significant transitions for UV-Vis analysis in such systems are typically the n→π* and π→π* transitions. libretexts.org

n→π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (e.g., the lone pairs on the oxygen of the carbonyl group or the nitrogen atoms in the pyridazinone ring) to an antibonding π* orbital associated with the C=C and C=O double bonds. libretexts.org These transitions are generally of lower energy, and therefore occur at longer wavelengths, but have a lower molar absorptivity (intensity). libretexts.orgyoutube.com

π→π* Transitions: These transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org They are typically higher in energy (occur at shorter wavelengths) and have a much higher molar absorptivity compared to n→π* transitions. libretexts.orgyoutube.com

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Description | Expected Relative Energy | Expected Relative Intensity |

|---|---|---|---|

| σ → σ | Excitation of an electron from a sigma bonding orbital to a sigma antibonding orbital. | High | Low |

| n → σ | Excitation of an electron from a non-bonding orbital to a sigma antibonding orbital. | Moderate-High | Low |

| π → π | Excitation of an electron from a pi bonding orbital to a pi antibonding orbital. | Moderate | High |

| n → π | Excitation of an electron from a non-bonding orbital to a pi antibonding orbital. | Low | Low to Medium |

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is an indispensable tool in synthetic chemistry for the separation, purification, and assessment of the purity of compounds. For pyridazinone derivatives, several chromatographic techniques are routinely employed.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and purity assessment of non-volatile compounds like this compound. nih.govidtdna.com It offers high resolution and sensitivity. In the analysis of pyridazinone derivatives, reverse-phase HPLC is commonly used. nih.govidtdna.com

In a typical reverse-phase HPLC setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile/water or methanol/water. nih.govnih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will interact more strongly with the stationary phase and have longer retention times. The purity of the this compound sample can be determined by integrating the peak area of the analyte and any impurities detected by a UV detector, often set at a wavelength where the compound has maximum absorbance. acs.org For preparative HPLC, the separated fractions are collected for isolation of the pure compound. nih.gov

Table 2: Typical HPLC Parameters for Pyridazinone Derivative Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase | Reverse-Phase (e.g., C18, C8) | Separates based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients | Elutes compounds from the column. |

| Detection | UV-Vis Detector (e.g., at 254 nm) | Quantifies the amount of compound eluting. |

| Flow Rate | 0.5 - 2.0 mL/min for analytical scale | Controls the speed of the separation. |

Gas Chromatography (GC) is a technique used for separating and analyzing compounds that can be vaporized without decomposition. nih.gov For this compound, its suitability for GC analysis would depend on its volatility and thermal stability. Given its molecular weight of 150.18 g/mol and the presence of a polar pyridazinone ring, it may require derivatization to increase volatility and thermal stability for optimal GC analysis. chemshuttle.com

In GC, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column (the stationary phase). Separation occurs based on the compound's boiling point and its interactions with the stationary phase. Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster. A flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for detection. GC can be a powerful tool for assessing the purity of starting materials and for monitoring the progress of reactions leading to this compound, provided the analytes are sufficiently volatile.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for monitoring reaction progress, identifying compounds, and determining the purity of a sample. nih.govnih.gov For the analysis of pyridazinone derivatives, TLC is routinely used. nih.gov

A TLC plate is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. nih.gov A small amount of the sample is spotted onto the plate, which is then placed in a sealed chamber with a solvent system (the mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds have a lower Rf value. researchgate.net The separated spots can be visualized under UV light (often at 254 nm if the compounds are UV-active) or by staining. nih.govyoutube.com The Rf value is a characteristic of a compound in a specific solvent system and can be used for identification purposes.

Table 3: Common TLC Parameters for Pyridazinone Derivatives

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 | Adsorbent for separation based on polarity. |

| Mobile Phase | Mixtures of hexane/ethyl acetate (B1210297) or dichloromethane/methanol | Solvent system to move compounds up the plate. |

| Visualization | UV light (254 nm) or chemical stains (e.g., potassium permanganate) | To see the location of the separated spots. |

Advanced Analytical Techniques for Solid-State Characterization

To fully understand the properties of a crystalline compound like this compound, advanced analytical techniques that probe its solid-state structure are essential.

X-ray crystallography is the most powerful method for determining the absolute three-dimensional structure of a crystalline compound. mdpi.com It provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. growingscience.com For pyridazinone derivatives, single-crystal X-ray diffraction is often used to unambiguously confirm the molecular structure, including the stereochemistry if chiral centers are present. mdpi.comresearchgate.net

The technique involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, the electron density map of the molecule can be calculated, which in turn reveals the positions of the atoms in the crystal lattice. mdpi.com From this data, a detailed model of the molecular structure is built. For pyridazinone derivatives, X-ray crystallography has been used to confirm the planarity of the pyridazinone ring and to study intermolecular interactions, such as hydrogen bonding, in the crystal packing. growingscience.com

Table 4: Information Obtained from X-ray Crystallography of Pyridazinone Derivatives

| Structural Information | Significance |

|---|---|

| Crystal System and Space Group | Describes the symmetry of the crystal lattice. mdpi.comgrowingscience.com |

| Unit Cell Dimensions | Defines the size and shape of the repeating unit of the crystal. mdpi.com |

| Bond Lengths and Angles | Provides precise geometric parameters of the molecule. growingscience.com |

| Torsional Angles | Defines the conformation of the molecule. growingscience.com |

| Intermolecular Interactions | Reveals how molecules are packed in the crystal, including hydrogen bonding. growingscience.com |

| Absolute Configuration | Determines the stereochemistry at chiral centers. nih.gov |

Compound Index

Chemical Reactivity and Mechanistic Studies of 6 Cyclobutylpyridazin 3 2h One

Reactions at the Pyridazinone Nitrogen Atoms

The nitrogen atoms within the pyridazinone ring are key sites for synthetic modification. The N2 nitrogen, adjacent to the carbonyl group, is particularly important in functionalization reactions.

N-Alkylation and N-Acylation: The N-H proton of the pyridazinone ring can be readily deprotonated by a base, forming a nucleophilic anion that can react with various electrophiles. N-alkylation is a common transformation, typically achieved by treating the pyridazinone with an alkyl halide in the presence of a base like sodium ethoxide or sodium hydride. For instance, the condensation of pyridazin-3(2H)-one derivatives with reagents like ethyl bromoacetate (B1195939) proceeds in the presence of a base to yield N-substituted esters. mdpi.com Similarly, N-acylation can be accomplished using acid chlorides or anhydrides. These reactions are fundamental for introducing a wide range of substituents at the N2 position, significantly altering the molecule's properties. youtube.comnih.gov

A general scheme for N-alkylation is the reaction of a 6-substituted pyridazin-3(2H)-one with an alkyl halide (R-X) in the presence of a base.

| Reactant | Reagent | Conditions | Product |

| 6-Aryl-4,5-dihydropyridazin-3(2H)-one | Aromatic Aldehydes, Sodium Ethoxide | Reflux | 4-Substituted Benzyl (B1604629) Pyridazinones |

| 6-Phenylpyridazinone | Cyclic Secondary Amines (Mannich reaction) | - | 6-Phenyl-2-(substituted methyl)-dihydropyridazinone derivatives |

Table 1: Examples of Reactions at the Pyridazinone Nitrogen. Data synthesized from multiple sources. researchgate.netresearchgate.net

Reactions at the Carbonyl Group (C=O)

The carbonyl group at the C3 position is a classic electrophilic center, susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com Its reactivity is a cornerstone of many transformations of the pyridazinone ring.

Conversion to Chloro and Thione Derivatives: A pivotal reaction of pyridazin-3(2H)-ones is their conversion to 3-chloropyridazines upon treatment with reagents like phosphorus oxychloride (POCl₃). nih.gov This transformation is crucial as the resulting chloro-substituted pyridazine (B1198779) is a versatile intermediate for further nucleophilic substitution reactions, allowing the introduction of various functional groups at the C3 position. almerja.com

Furthermore, the carbonyl group can be converted to a thiocarbonyl (C=S) group to form a pyridazine-3(2H)-thione using reagents such as phosphorus pentasulfide (P₄S₁₀). nih.gov These thione derivatives are also valuable synthetic intermediates.

Reduction and Other Nucleophilic Additions: The carbonyl group can undergo reduction to a methylene (B1212753) group (CH₂) under specific conditions, such as the Wolff-Kishner or Clemmensen reductions. libretexts.org However, the conditions required for these reactions are often harsh and must be compatible with the rest of the molecule. Nucleophilic addition of organometallic reagents like Grignard reagents to the carbonyl group can also occur, leading to the formation of tertiary alcohols after acidic workup.

| Starting Material | Reagent | Product | Reaction Type |

| 4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | POCl₃ | 4-(2-(4-Halophenyl)hydrazinyl)-3-chloro-6-phenylpyridazine | Chlorination |

| 4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | P₄S₁₀ | 4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-thione | Thionation |

| Aldehydes/Ketones | Hydrazine (B178648), Base (e.g., KOH) | Hydrocarbon | Wolff-Kishner Reduction |

Table 2: Representative Reactions of the Pyridazinone Carbonyl Group. Data synthesized from multiple sources. nih.govlibretexts.org

The reactivity of the carbonyl is influenced by the electron-donating or -withdrawing nature of the substituents on the ring. youtube.com The electron-donating cyclobutyl group at the C6 position is expected to slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted ring.

Reactivity of the Cyclobutyl Moiety

The cyclobutyl group at the C6 position is primarily an alkyl substituent. As such, it is generally considered to be relatively inert under many reaction conditions that modify the pyridazinone ring itself. Its main influence is electronic and steric.

Electronically, the cyclobutyl group acts as a weak electron-donating group through an inductive effect, which can subtly influence the reactivity of the pyridazinone ring. For instance, this electron-donating nature can affect the acidity of the N-H proton and the electrophilicity of the carbonyl carbon.

Sterically, the presence of the cyclobutyl group can hinder reactions at the adjacent C5 and N1 positions, although this effect is generally less pronounced than with bulkier substituents like a tert-butyl group.

While the cyclobutyl ring itself is stable, under harsh conditions such as those involving radical initiators or strong oxidizing agents, reactions involving the C-H bonds of the cyclobutyl ring could potentially occur. However, such reactions are not typically the primary focus when modifying the pyridazinone scaffold. Studies on related 5-alkyl pyridazinones have shown that the nature of the alkyl chain is crucial for biological activity, suggesting its importance in molecular recognition rather than direct chemical reaction. acs.org

Investigation of Tautomerism in Pyridazinone Derivatives

Pyridazin-3(2H)-ones exist in a dynamic equilibrium between two principal tautomeric forms: the lactam form (pyridazin-3(2H)-one) and the lactim form (3-hydroxypyridazine). This phenomenon is a type of keto-enol tautomerism. researchgate.netmasterorganicchemistry.com

For 6-cyclobutylpyridazin-3(2H)-one, the equilibrium would be between the ketone form and the aromatic alcohol form:

This compound (Lactam/Keto Form) ⇌ 6-cyclobutyl-3-hydroxypyridazine (Lactim/Enol Form)

In the vast majority of cases for pyridazin-3-ones, the equilibrium strongly favors the lactam (keto) form. researchgate.netclockss.org This preference is due to the greater stability of the amide-like C=O bond compared to the C=N bond in the lactim form, as well as considerations of aromaticity and solvation. The stability of the lactam form is a defining characteristic of this heterocyclic system.

Factors that can influence the position of this equilibrium include the solvent, temperature, and the electronic nature of substituents. While the electron-donating cyclobutyl group might slightly influence the electron density in the ring, it is not expected to dramatically shift the equilibrium away from the predominant lactam form under normal conditions. The existence of this tautomeric equilibrium is important, as the minor lactim form can sometimes be trapped by reaction with specific reagents.

Reaction Mechanism Elucidation Using Spectroscopic and Computational Methods

The study of reaction mechanisms and structural properties of pyridazinone derivatives heavily relies on modern analytical techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for characterizing the structures of reactants, intermediates, and products. mdpi.comnih.gov Chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the electronic environment within the molecule. For instance, the tautomeric equilibrium can be studied by observing the characteristic signals for the CH₂ group in the dihydropyridazinone ring or the aromatic protons in the fully unsaturated ring. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the key functional groups. The strong absorption band of the C=O group (typically around 1650-1700 cm⁻¹) is a clear marker for the lactam form. nih.govnih.gov The disappearance of this band and the appearance of a broad O-H stretch would indicate a shift towards the lactim form or its reaction products.

Mass Spectrometry (MS): ESI-MS and other mass spectrometry techniques are used to determine the molecular weight of compounds and to gain structural information from their fragmentation patterns. mdpi.comnih.gov

Computational Methods:

Density Functional Theory (DFT): Computational methods, particularly DFT, have become powerful tools for studying pyridazinone chemistry. mdpi.comnih.gov These calculations can be used to:

Determine the optimized geometries and relative stabilities of different tautomers and isomers.

Calculate molecular properties such as molecular electrostatic potential maps, which indicate the likely sites for electrophilic and nucleophilic attack.

Model reaction pathways and calculate the energies of transition states to elucidate reaction mechanisms. For example, DFT calculations can help understand the regioselectivity of substitution reactions on the pyridazinone ring. dur.ac.uk

These computational and spectroscopic studies provide a deeper understanding of the structure-reactivity relationships that govern the chemistry of this compound and related compounds. nih.gov

Computational Chemistry and Molecular Modeling of 6 Cyclobutylpyridazin 3 2h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations can provide a wealth of information about the electronic properties of 6-cyclobutylpyridazin-3(2H)-one, which are crucial for understanding its reactivity and intermolecular interactions.

Key parameters that can be determined from DFT calculations include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The MEP map reveals the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into how it might interact with other molecules.

While specific DFT studies on this compound are not readily found, the table below illustrates the typical data that would be generated in such an analysis.

Table 1: Illustrative DFT-Calculated Electronic Properties

| Property | Description | Hypothetical Value for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. Relates to the ability to donate electrons. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. Relates to the ability to accept electrons. | -1.2 eV |

| HOMO-LUMO Gap | The difference in energy between the HOMO and LUMO. Indicates chemical reactivity and stability. | 5.3 eV |

| Dipole Moment | A measure of the net molecular polarity. | 3.5 D |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. | Negative potential around the carbonyl oxygen and nitrogen atoms; positive potential around the hydrogen atoms. |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific DFT calculations for this compound are not publicly available.

Molecular Dynamics Simulations for Conformational Analysis

The three-dimensional structure of a molecule is not static; it is a dynamic entity with various parts that can rotate and flex. Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide a detailed understanding of its conformational landscape, revealing the preferred shapes the molecule adopts and the energy barriers between different conformations.

Table 2: Illustrative Conformational Data from Molecular Dynamics Simulations

| Parameter | Description | Hypothetical Finding for this compound |

| Dihedral Angle Distribution | The distribution of angles between four connected atoms, revealing preferred rotational states. | Bimodal distribution for the dihedral angle defining the orientation of the cyclobutyl ring relative to the pyridazinone ring, indicating two stable conformations. |

| Ring Puckering Parameters | Quantify the non-planar conformation of the cyclobutyl ring. | Predominantly a bent conformation of the cyclobutyl ring. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed conformations over time, indicating structural stability. | Low RMSD values for the pyridazinone core, suggesting rigidity, and higher RMSD for the cyclobutyl ring, indicating flexibility. |

Note: The findings in this table are hypothetical and for illustrative purposes only, as specific MD simulations for this compound are not publicly available.

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a small molecule, such as this compound, might bind to a specific protein target. This can provide insights into the molecule's potential biological activity and guide the design of more potent and selective analogs.

The process involves placing the 3D structure of this compound, often obtained from conformational analysis, into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. The docking results can also reveal the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

While no specific docking studies involving this compound have been published, the table below illustrates the type of information that would be obtained from such an analysis.

Table 3: Illustrative Molecular Docking Results

| Parameter | Description | Hypothetical Result for this compound |

| Target Protein | The biological macromolecule to which the ligand is docked. | Cyclooxygenase-2 (COX-2) |

| Binding Affinity (Docking Score) | An estimation of the binding energy between the ligand and the protein. | -8.2 kcal/mol |

| Key Interacting Residues | The amino acid residues in the protein's binding site that form significant interactions with the ligand. | Hydrogen bond with Ser530; Hydrophobic interactions with Val349, Leu352, and Ala527. |

| Predicted Binding Pose | The predicted 3D orientation of the ligand within the binding site. | The pyridazinone ring is predicted to be oriented towards the catalytic site, with the cyclobutyl group occupying a hydrophobic pocket. |

Note: The results in this table are hypothetical and for illustrative purposes only, as specific docking studies for this compound are not publicly available.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are typically expressed as mathematical equations that can be used to predict the activity or properties of new, untested compounds.

For a series of pyridazinone derivatives including this compound, a QSAR study could be developed to predict their inhibitory activity against a particular enzyme. This would involve calculating a variety of molecular descriptors for each compound, such as steric, electronic, and hydrophobic parameters. Statistical methods are then used to identify the descriptors that are most correlated with the observed biological activity. Similarly, a QSPR model could be developed to predict properties like solubility or melting point.

While no specific QSAR or QSPR studies for a series of compounds that includes this compound have been identified, the table below illustrates the components of a hypothetical QSAR model.

Table 4: Illustrative QSAR Model for a Series of Pyridazinone Derivatives

| Component | Description | Example |

| Dependent Variable | The biological activity or property being modeled. | pIC50 (the negative logarithm of the half-maximal inhibitory concentration) |

| Independent Variables (Molecular Descriptors) | Calculated properties of the molecules that are used to predict the dependent variable. | ClogP (a measure of hydrophobicity), Molecular Weight, Number of Hydrogen Bond Donors, HOMO Energy. |

| QSAR Equation | The mathematical relationship between the descriptors and the activity. | pIC50 = 0.5 * ClogP - 0.01 * Molecular Weight + 0.2 * (Number of H-Bond Donors) - 0.1 * HOMO + 2.5 |

| Statistical Parameters | Measures of the model's predictive power. | r² (coefficient of determination) = 0.85; q² (cross-validated r²) = 0.75 |

Note: The equation and parameters in this table are hypothetical and for illustrative purposes only, as a specific QSAR model for this class of compounds is not publicly available.

Biological Activities and Pharmacological Potential of 6 Cyclobutylpyridazin 3 2h One and Its Analogues

Broad Spectrum of Biological Activities of Pyridazinone Derivatives

Pyridazinone derivatives are a prominent class of heterocyclic compounds known for an extensive range of pharmacological effects. sarpublication.comnih.govbenthamdirect.com Their biological significance has spurred considerable research, revealing activities such as anti-inflammatory, analgesic, antimicrobial, anticancer, anticonvulsant, and cardiovascular effects. benthamdirect.comingentaconnect.com Additionally, properties like antiulcer, antidiabetic, and antithrombotic activities have been reported, highlighting the chemical and biological versatility of this core structure. researchgate.netsarpublication.com Several marketed drugs, including the cardiotonics pimobendan (B44444) and levosimendan (B1675185), and the anti-inflammatory agent emorfazone (B1671226), feature the pyridazine (B1198779) ring, underscoring its therapeutic importance. nih.govbenthamdirect.com The broad biological profile of these compounds continues to make them a subject of intensive investigation for novel therapeutic agents. scholarsresearchlibrary.com

Pyridazinone derivatives have been extensively studied as potential non-steroidal anti-inflammatory drugs (NSAIDs), with many compounds demonstrating significant analgesic and anti-inflammatory properties. sarpublication.comnih.gov A key focus of this research has been the development of agents with improved gastrointestinal safety profiles compared to traditional NSAIDs. researchgate.nettandfonline.com Some 2-substituted 4,5-dihalo-3(2H)-pyridazinone and 2-substituted 4,5-functionalized 6-phenyl-3(2H)-pyridazinone derivatives have shown potent analgesic activity with minimal or no ulcerogenic side effects. sarpublication.comresearchgate.net

The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, with some derivatives showing selective inhibition of COX-2. nih.govnih.gov For instance, a series of pyridazinone derivatives with an ethenyl spacer at position-6 displayed potent and preferential COX-2 inhibition. nih.gov The marketed drug emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone) is a notable example of a pyridazinone-based analgesic and anti-inflammatory agent. sarpublication.comingentaconnect.com

Research has shown that structural modifications significantly influence activity. For example, the presence of an acetamide (B32628) side chain linked to the lactam nitrogen at the 2-position of the pyridazinone ring has been shown to enhance analgesic and anti-inflammatory actions while reducing ulcerogenic effects. sarpublication.com In various animal models, such as the carrageenan-induced paw edema test and p-benzoquinone-induced writhing test, newly synthesized pyridazinone analogues have shown efficacy comparable or superior to standard drugs like indomethacin (B1671933), aspirin (B1665792), and celecoxib. nih.govtubitak.gov.trnih.gov

| Compound Series | Key Findings | Reference Drug(s) | Source |

|---|---|---|---|

| 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides | Compound 7e was the most potent in analgesic and anti-inflammatory tests and had no ulcerogenic side effects. | Aspirin | tubitak.gov.tr |

| 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives | Compounds Va, Vb, and Vc were more potent analgesics than aspirin and showed anti-inflammatory activity comparable to indomethacin, without gastric ulcerogenic effects. | Aspirin, Indomethacin | nih.gov |

| Pyridazinone derivatives with an ethenyl spacer at position-6 | Compounds 2f, 3c, and 3d showed superior in vivo anti-inflammatory activity compared to indomethacin and celecoxib, with no observed gastric ulceration. | Celecoxib, Indomethacin | nih.gov |

| 5-(substituted-benzyl)-3-aryl-1,6-dihydro-6-pyridazinones | Compounds 20 and 26 exhibited the best anti-inflammatory activity (77.23% and 67.48% inhibition, respectively) and showed a superior gastrointestinal safety profile compared to ibuprofen. | Ibuprofen | tandfonline.com |

The pyridazinone scaffold is a foundation for developing novel antimicrobial agents. sarpublication.comsarpublication.com Researchers have synthesized and evaluated numerous derivatives for their activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungi. rsc.orgmdpi.com Some pyridazinone-based compounds have been developed as dual-function agents, exhibiting both antimicrobial and anticancer properties, which is particularly relevant for treating immunocompromised cancer patients susceptible to infections. rsc.orgnih.gov

In one study, a series of pyridazinone-based diarylurea derivatives were synthesized, with compound 10h showing potent antibacterial activity against Staphylococcus aureus and compound 8g demonstrating significant antifungal activity against Candida albicans. rsc.orgnih.gov Another study reported novel pyridazinone derivatives, where compounds 7 and 13 were found to be highly active against S. aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii. mdpi.com The modification of a natural product, luffariellolide, into 2-(5-fluoropyrimidinyl)pyridazinone 11 resulted in a compound 64-fold more potent against Klebsiella pneumoniae. acs.org The antiviral potential of pyridazinone derivatives has also been noted in broad reviews of their biological activities. researchgate.net

| Compound | Target Organism | Activity (MIC) | Source |

|---|---|---|---|

| Compound 10h | Staphylococcus aureus | 16 µg/mL | rsc.orgnih.gov |

| Compound 8g | Candida albicans | 16 µg/mL | rsc.orgnih.gov |

| Compound 7 | S. aureus (MRSA), A. baumannii | 7.8 µM | mdpi.com |

| Compound 13 | A. baumannii | 3.74 µM | mdpi.com |

| Compound 11 (2-(5-fluoropyrimidinyl)pyridazinone) | Klebsiella pneumoniae | 2 µg/mL | acs.org |

Pyridazinone derivatives represent a significant class of compounds with promising anticancer potential. sarpublication.comsarpublication.comnih.govbenthamdirect.com Their derivatives have been synthesized and evaluated for anti-proliferative effects against various human cancer cell lines, including colon carcinoma, melanoma, and lung cancer. rsc.orgunich.it The mechanisms underlying their anticancer activity are diverse and include the inhibition of crucial enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2), cyclin-dependent kinases (CDK1), and poly (ADP-ribose) polymerase (PARP1). rsc.orgtandfonline.comtandfonline.com

For example, a series of pyridazinone-based diarylurea derivatives were designed as surrogates for the anticancer drug sorafenib. rsc.org In this series, compounds 8f , 10l , and 17a showed significant growth inhibition against cancer cell lines for melanoma, non-small cell lung cancer (NSCLC), prostate, and colon cancer. rsc.org Further investigation revealed that compound 10l induced cell cycle arrest at the G0–G1 phase in A549 lung cancer cells and upregulated pro-apoptotic genes. rsc.org Other studies have highlighted pyridazinone moieties with pyridine (B92270), piperidine, or naphthyl groups as having pharmacological activities against skin cancer by inhibiting proliferation and inducing apoptosis. tandfonline.comnih.gov The potential for creating dual-action drugs that possess both anticancer and antimicrobial properties is an active area of research. rsc.orgnih.gov

| Compound Series/Derivative | Cancer Cell Line(s) | Key Finding/Activity | Mechanism of Action | Source |

|---|---|---|---|---|

| Pyridazinone-based diarylurea (10l, 17a) | Melanoma, NSCLC, Prostate, Colon | GI50 values of 1.66–100 μM | VEGFR-2 inhibition, G0-G1 cell cycle arrest | rsc.org |

| Pyridazinone with pyridine moiety | Skin epidermoid cancer cells | Induced late apoptosis and necrosis | PARP1 inhibition, Apoptosis induction | tandfonline.comnih.gov |

| 3(2H)-pyridazinones with piperazine (B1678402) linker | Gastric adenocarcinoma (AGS cells) | Good anti-proliferative effects | Cytotoxicity | unich.it |

Derivatives of the pyridazinone core have shown significant potential for treating central nervous system disorders. sarpublication.comnih.gov They have been particularly investigated for their anticonvulsant activity. sarpublication.comresearchgate.net In preclinical studies, new series of 6-aryl-4,5-dihydro-(2H)-pyridazin-3-one derivatives were evaluated using standard models for epilepsy, such as the maximal electroshock (MES), pentylenetetrazole (PTZ), and isoniazid-induced seizure tests. researchgate.netscielo.brscielo.br

Many of the tested compounds significantly reduced induced convulsions. researchgate.netscielo.br For instance, one study found that all of its ten synthesized compounds showed good anticonvulsant activity, with compound 3g being more potent and safer in the MES model than the established drugs phenytoin (B1677684) and sodium valproate. scielo.br The proposed mechanism for some of these derivatives is the inhibition of voltage-gated sodium channels, similar to phenytoin. scielo.br Beyond anticonvulsant effects, pyridazinone analogues have also been explored for their role in neurodegenerative diseases like Alzheimer's by selectively suppressing the production of neurotoxic products from glial activation. sarpublication.com Antidepressant activities have also been reported for this class of compounds. sarpublication.comingentaconnect.com

The pyridazinone scaffold is a crucial component in many compounds with significant cardiovascular activity, leading to the development of several clinically important drugs. sarpublication.comnih.govjchemrev.com Derivatives have been reported to possess cardiotonic, antihypertensive, and vasodilatory properties. sarpublication.combenthamdirect.com Marketed drugs such as pimobendan and levosimendan are used for their cardiotonic effects in treating heart failure. nih.govbenthamdirect.com

Much of the research has focused on developing non-glycoside, non-catecholamine agents as substitutes for digitalis. jchemrev.com The antihypertensive effects of pyridazinone-based compounds are thought to involve mechanisms that decrease intracellular calcium concentrations, leading to vasodilation. nih.gov Many pyridazinone derivatives act as phosphodiesterase (PDE) inhibitors, which is a key mechanism for their vasodilatory and cardiotonic actions. nih.govnih.gov For example, a series of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones showed potent positive inotropic activity. nih.gov The search for drugs with dual antihypertensive and anticancer activity has also gained interest, as many hypertension patients are more prone to cancer. tandfonline.comnih.gov

In addition to the major activities previously described, pyridazinone analogues have demonstrated a range of other important biological effects. sarpublication.comsarpublication.com Several derivatives have been investigated for their gastric antiulcer and antisecretory properties. ingentaconnect.comnih.gov Studies have shown that select compounds, when applied to ulcer models, can effectively reduce gastric secretion and exhibit antiulcer effects. ingentaconnect.comnih.gov

Antithrombotic activity is another significant property of this class. sarpublication.com For instance, certain tricyclic pyridazinone analogues were evaluated in a mouse model and showed protection against thrombosis induced by a mixture of collagen and adrenaline, with activity comparable to or higher than that of aspirin. nih.gov Furthermore, the pyridazinone nucleus is present in compounds explored for their antidiabetic potential. researchgate.netsarpublication.com These diverse activities underscore the broad therapeutic potential of the pyridazinone scaffold in medicinal chemistry. sarpublication.comsarpublication.com

Mechanisms of Action (MOA) Studies

The diverse pharmacological effects of 6-cyclobutylpyridazin-3(2H)-one and its analogues are underpinned by a variety of mechanisms of action at the molecular level. These include the inhibition of key enzymes, interactions with specific receptors, interference with nucleic acids and proteins, and the modulation of inflammatory mediators.

Enzyme Inhibition (e.g., COX, PDE, Lipoxygenase, Glucan Synthase)

Pyridazinone derivatives have been extensively studied for their enzyme inhibitory potential, a key factor in their therapeutic promise.

Cyclooxygenase (COX) Inhibition: Analogues of this compound have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2). researchgate.net The therapeutic anti-inflammatory action of nonsteroidal anti-inflammatory drugs (NSAIDs) is primarily due to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1. researchgate.net The development of selective COX-2 inhibitors is therefore a significant area of research. researchgate.net Pyrazolone (B3327878) derivatives, which are structurally related to pyridazinones, have shown excellent COX-2 selectivity. nih.gov

Phosphodiesterase (PDE) Inhibition: Certain pyridazinone derivatives have demonstrated the ability to inhibit phosphodiesterases (PDEs), particularly PDE3. nih.gov This inhibition is linked to their cardiotonic properties, including inotropic and vasodilator effects. nih.govmdpi.com

Lipoxygenase (LOX) Inhibition: The dual inhibition of both COX and lipoxygenase (LOX) pathways is a promising strategy for developing anti-inflammatory agents with improved efficacy and safety profiles. nih.govresearchgate.net Several pyridazinone and pyrazolone analogues have been designed and evaluated as dual COX/LOX inhibitors. nih.govnih.gov For instance, certain pyrazoline and pyrazole (B372694) derivatives have been identified as potent inhibitors of both COX-2 and 15-lipoxygenase (15-LOX). nih.gov

The table below summarizes the inhibitory activities of some pyridazinone and related heterocyclic analogues against various enzymes.

| Compound Class | Target Enzyme(s) | Observed Activity | Reference(s) |

| Pyridazinone Analogues | Cyclooxygenase-2 (COX-2) | Selective Inhibition | researchgate.net |

| Pyridazinone Derivatives | Phosphodiesterase 3 (PDE3) | Inhibition, Cardiotonic Effects | nih.govmdpi.com |

| Pyrazoline/Pyrazole Derivatives | COX-2 and 15-Lipoxygenase (15-LOX) | Dual Inhibition | nih.gov |

| Pyrazolone Derivatives | COX-2 and 5-Lipoxygenase (5-LOX) | Dual Inhibition, Anti-inflammatory | nih.gov |

Receptor Interactions (e.g., GABA-A receptor antagonists)

Analogues of this compound have been shown to interact with various receptors, most notably the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are important therapeutic targets. nih.govwikipedia.org

Certain arylaminopyridazine derivatives of GABA have been synthesized and identified as selective and competitive antagonists at the GABA-A receptor site. nih.gov For example, SR 95103, a water-soluble and chemically stable pyridazinone derivative, has demonstrated potency comparable to the well-known GABA-A antagonist bicuculline. nih.gov This antagonistic activity is achieved by competitively binding to the GABA-A receptor, thereby inhibiting the action of GABA. nih.govnih.gov

The interaction of pyridazinone derivatives extends to other receptor systems as well. For instance, some analogues have been developed as histamine (B1213489) H3 receptor antagonists, which have potential applications in treating gastric ulcers and other conditions. nih.govresearchgate.net Additionally, certain tricyclic pyridazinone derivatives have been designed to interact with serotonin (B10506) receptors, which are implicated in cognitive functions and may be relevant for conditions like Alzheimer's disease. nih.gov

DNA and Protein Interaction Studies

The interaction of small molecules with DNA and proteins is a critical aspect of their pharmacological activity, particularly in the context of anticancer and antimicrobial effects. Pyridazinone-based compounds have been investigated for their ability to bind to DNA, potentially disrupting essential cellular processes.

Novel pyridazin-3(2H)-one-based guanidine (B92328) derivatives have been designed as potential DNA minor groove binders. nih.gov The rationale behind this approach is that the structural changes induced in the DNA helix by such binding can interfere with protein-DNA interactions that are crucial for transcription and other cellular functions. nih.gov Docking studies have been employed to predict the binding potential of these compounds to the DNA minor groove. nih.gov

Furthermore, the cationic nature of certain pyridazinone analogues at physiological pH makes them suitable for ionic interactions with the negatively charged DNA backbone, facilitating the formation of stable drug-DNA complexes. nih.gov The ability of these compounds to form hydrogen bonds with specific DNA base sequences within the minor groove is also a key factor in their binding affinity and stabilizing the complex. nih.gov

Inhibition of Chemical Mediators (e.g., Histamine, Serotonin)

Pyridazinone derivatives have been shown to modulate the activity of key chemical mediators involved in physiological and pathological processes, such as histamine and serotonin. uomustansiriyah.edu.iq

Several pyridazinone analogues have been reported as histamine H3 receptor antagonists. nih.govresearchgate.net By blocking the H3 receptor, these compounds can influence histamine-mediated pathways, which are relevant in the context of gastric acid secretion and allergic responses. nih.govuomustansiriyah.edu.iq Some of these analogues have shown significant affinity for both rat and human H3 receptors, along with good selectivity and metabolic stability. nih.govresearchgate.net

In addition to histamine, some tricyclic pyridazinone derivatives have been designed to interact with serotonin receptors. nih.gov Serotonin is a neurotransmitter that plays a role in a wide range of functions, including mood, appetite, and sleep. uomustansiriyah.edu.iq By targeting specific serotonin receptor subtypes, these pyridazinone-based molecules may offer therapeutic potential for neurological and psychiatric disorders. nih.gov

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) of this compound Analogues

The biological activity of pyridazinone derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different substituents and structural modifications influence the pharmacological properties of these compounds, guiding the design of more potent and selective agents. rsc.orgresearchgate.net

Systematic modifications of the pyridazinone scaffold have revealed key structural features that govern their activity. For instance, in a series of tricyclic pyridazinone derivatives investigated as potential STAT3 inhibitors, the substitution pattern around the phenyl rings was found to be critical for their antiproliferative activity. rsc.orgresearchgate.net The nature, position, and presence of substituents significantly impacted their inhibitory effects on cancer cell lines. researchgate.net

Similarly, for pyridazinone-based histamine H3 receptor antagonists, modifications to the pyridazinone core and the linker connecting it to other parts of the molecule have led to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties. researchgate.net

The table below highlights key SAR findings for different classes of pyridazinone analogues.

| Compound Class | Structural Modification | Impact on Biological Activity | Reference(s) |

| Tricyclic Pyridazinones | Phenyl ring substitution pattern | Critical for antiproliferative activity and STAT3 inhibition | rsc.orgresearchgate.net |

| Pyridazinone-based H3R Antagonists | Modifications to pyridazinone core and linker | Improved potency, selectivity, and pharmacokinetics | researchgate.net |

| 6-substituted-pyridazinones | Acetamide side chain at N-2 position | Increased analgesic and anti-inflammatory action | sarpublication.com |

| Diarylurea Pyridazinones | Urea/thiourea moieties | Essential for VEGFR-2 inhibitory activity | nih.gov |

Impact of Cyclobutyl Moiety on Biological Activity

The incorporation of a cyclobutyl group into a molecule can have a profound impact on its biological activity, often leading to improved potency and pharmacokinetic properties. nih.gov The cyclobutyl moiety can introduce conformational restriction, which can lock the molecule into a more favorable binding conformation. nih.gov

In several instances, the introduction of a cyclobutyl group has led to a significant increase in potency. This enhancement is sometimes attributed to the desolvation of the cyclobutyl group in a more buried binding pocket of the target protein. nih.gov The puckered conformation of the cyclobutyl ring can also enable specific interactions, such as hydrogen bonding, that are not possible with more flexible linkers. nih.gov

Furthermore, the cyclobutyl linker has been shown to improve oral bioavailability and provide a balanced profile of potency and in vitro ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov The reduction in planarity introduced by the spirocyclic cyclobutyl group can also enhance solubility by decreasing the crystal lattice energy. nih.gov In the context of radiolabeled compounds, a cyclobutyl linker has demonstrated improved in vivo stability compared to simpler alkyl linkers. nih.gov

Influence of Substituents on Pyridazinone Ring and Peripheral Groups

The biological activity of pyridazinone derivatives is profoundly influenced by the nature and position of substituents on both the core heterocyclic ring and its peripheral groups. Structure-activity relationship (SAR) studies have demonstrated that minor structural modifications can lead to significant changes in pharmacological profiles, including anti-inflammatory, analgesic, anticonvulsant, and antimicrobial activities. sarpublication.comresearchgate.netscholarsresearchlibrary.com

For instance, in the context of anti-inflammatory and analgesic effects, substitutions at the 2, 3, and 6-positions of the pyridazinone ring are critical. sarpublication.com The introduction of an acetamide side chain at the N-2 position, combined with specific substitutions at the C-6 position, has been shown to enhance both analgesic and anti-inflammatory actions, often with reduced ulcerogenic effects compared to standard nonsteroidal anti-inflammatory drugs (NSAIDs). sarpublication.com Similarly, 3-O-substituted benzyl (B1604629) pyridazinone derivatives have exhibited potent anti-inflammatory activity. sarpublication.com A study on new pyridazinone derivatives revealed that compounds with a 4-chlorophenyl group at the C-3 position and a 4-chloro-benzyl or 4-fluoro-benzyl group at the C-5 position showed the best anti-inflammatory activity. nih.gov This suggests that electron-withdrawing groups at these positions can be beneficial for this specific biological action. nih.gov

In the realm of anticonvulsant activity, substitutions on a 6-aryl group have been systematically explored. A study involving 6-aryl-4,5-dihydro-(2H)-pyridazin-3-one derivatives showed that the introduction of an imidazol-1-yl or 1,2,4-triazol-1-yl moiety at the N-2 position via a Mannich reaction led to compounds with significant anticonvulsant properties against various seizure models. researchgate.netscielo.brscielo.br Notably, a derivative featuring a 4-chlorophenyl group at C-6 and a 1,2,4-triazol-1-yl-methyl group at N-2 displayed superior anticonvulsant activity compared to the reference drugs phenytoin and sodium valproate in the maximal electroshock (MES) seizure model. scielo.br

The antimicrobial potential of pyridazinones is also heavily dependent on their substitution patterns. In a study focused on developing novel scaffolds against Klebsiella pneumoniae, the pyridazinone core was identified as a key pharmacophore. acs.org However, its activity was significantly modulated by the side chains. Key findings from this research include:

These findings highlight the intricate relationship between the chemical structure of pyridazinone analogues and their resulting biological functions, providing a roadmap for the rational design of new therapeutic agents.

Table 1: Influence of C-5 and N-2 Substituents on Antibacterial Activity against K. pneumoniae

This table summarizes structure-activity relationship (SAR) findings for pyridazinone analogues, based on data from a study on antimicrobial scaffolds. acs.org

| Compound Base Structure | N-2 Substituent | C-5 Substituent | Observed Activity Trend |

|---|---|---|---|

| Pyridazin-3(2H)-one | 2-(5-fluoropyrimidinyl) | Diterpene side chain | Most potent initial derivative (MIC = 2 µg/mL). acs.org |

| Pyridazin-3(2H)-one | 2-(5-fluoropyrimidinyl) | C12 lipid chain | Potency maintained; side chain can be simplified. acs.org |

| Pyridazin-3(2H)-one | 2-(5-fluoropyrimidinyl) | 2-methyl-2-pentene | Potency maintained; further simplification possible. acs.org |

| Pyridazin-3(2H)-one | Unsubstituted | Lipophilic side chain (C5-C12) | Lipophilic side chain is essential for significant activity. acs.org |

| Pyridazin-3(2H)-one | 2-(5-fluoropyrimidinyl) | Methyl group | Diminished activity; chain length is critical. acs.org |